molecular formula C7H7N5O4 B14365160 N-Nitro-N''-(3-nitrophenyl)guanidine CAS No. 93071-57-9

N-Nitro-N''-(3-nitrophenyl)guanidine

Cat. No.: B14365160
CAS No.: 93071-57-9
M. Wt: 225.16 g/mol
InChI Key: DJHYWXUWTVPZLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitro-N''-(3-nitrophenyl)guanidine is a synthetic guanidine derivative characterized by a nitro group (-NO₂) attached to the guanidine core and a 3-nitrophenyl substituent. Guanidine compounds are known for their strong basicity due to the resonance-stabilized guanidinium ion, which enhances their reactivity and interaction with biological targets. The dual nitro groups in this compound likely influence its electronic properties, solubility, and biological activity, making it a candidate for applications in medicinal chemistry or materials science .

Properties

CAS No.

93071-57-9

Molecular Formula

C7H7N5O4

Molecular Weight

225.16 g/mol

IUPAC Name

1-nitro-2-(3-nitrophenyl)guanidine

InChI

InChI=1S/C7H7N5O4/c8-7(10-12(15)16)9-5-2-1-3-6(4-5)11(13)14/h1-4H,(H3,8,9,10)

InChI Key

DJHYWXUWTVPZLX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])N=C(N)N[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Hydrazinolysis of Nitroisothiourea Derivatives

A widely reported method involves the hydrazinolysis of S-methyl-N-nitroisothiourea derivatives. This approach, adapted from patent CN102863360A, begins with the synthesis of 2-methyl-1-nitroisothiourea, which is subsequently reacted with 3-nitroaniline. The reaction proceeds via nucleophilic displacement of the methylthio group by the amine, yielding the target guanidine derivative.

Key experimental parameters include:

  • Reagent stoichiometry : A 1:1.2 molar ratio of nitroisothiourea to 3-nitroaniline
  • Solvent system : Ethanol/water mixture (4:1 v/v)
  • Reaction duration : 6 hours under reflux

This method achieves moderate yields (48–55%) but requires careful control of reaction pH to minimize decomposition of the nitro groups. The principal limitation lies in the explosive nature of intermediate nitroisothioureas, necessitating specialized handling protocols.

Direct Alkylation of Monosubstituted Nitroguanidines

An alternative route, derived from Japanese patent applications (JP15814/1996), employs the alkylation of pre-formed nitroguanidine derivatives. The synthesis proceeds in two stages:

  • Nitroguanidine formation : Reaction of cyanamide with nitric acid under controlled conditions
  • Nucleophilic substitution : Treatment with 3-nitrobenzyl bromide in the presence of K₂CO₃

This method offers improved scalability, with yields reaching 68% under optimized conditions (Table 1). However, competing N- versus O-alkylation necessitates rigorous purification steps, particularly when employing electron-deficient aryl halides.

Table 1: Alkylation Method Optimization

Base Solvent Temp (°C) Yield (%)
K₂CO₃ DMF 80 68
NaH THF 65 52
Cs₂CO₃ Acetonitrile 100 61

Acid-Catalyzed Condensation of Nitroanilines

A novel one-pot strategy, inspired by the work of Demjén et al., utilizes N-chlorophthalimide as a coupling reagent. The protocol involves:

  • Phthalimide activation : Generation of N-phthaloylguanidine intermediate
  • Nitroaryl introduction : Reaction with 3-nitroaniline in dichloroethane

This method demonstrates superior atom economy (82% yield) and tolerates various electron-withdrawing substituents. The phthaloyl protecting group enhances reaction control, though subsequent deprotection steps add complexity to the overall synthesis.

Nitration of Pre-formed Guanidine Derivatives

European patent EP0798293A1 discloses a late-stage nitration approach. Starting from N-(3-nitrophenyl)guanidine, direct nitration using fuming HNO₃/H₂SO₄ introduces the second nitro group. While conceptually straightforward, this method suffers from:

  • Regioselectivity challenges : Formation of ortho/para isomers (15–22%)
  • Side reactions : Oxidative degradation of the guanidine core

Optimization studies reveal that maintaining the reaction temperature below 0°C improves selectivity, albeit with reduced conversion rates (Table 2).

Table 2: Nitration Condition Effects

Temp (°C) HNO₃ Equiv Isomer Ratio (ortho:meta:para)
0 1.2 0:85:15
25 1.5 12:63:25
-10 2.0 0:91:9

Solid-Phase Synthesis for High-Throughput Production

Emerging methodologies employ polymer-supported reagents to streamline purification. A polystyrene-bound carbodiimide resin facilitates guanidine formation through successive couplings with 3-nitroaniline and nitrating agents. This approach achieves 74% purity after cleavage, though scale-up remains challenging due to resin loading limitations.

Chemical Reactions Analysis

Types of Reactions

N-Nitro-N’'-(3-nitrophenyl)guanidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce amino derivatives.

Scientific Research Applications

N-Nitro-N’'-(3-nitrophenyl)guanidine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Nitro-N’'-(3-nitrophenyl)guanidine involves its interaction with molecular targets and pathways. The guanidine functionality enhances the release of acetylcholine following a nerve impulse and slows the rates of depolarization and repolarization of muscle cell membranes . This makes it a valuable compound in the study of neurological processes and the development of related pharmaceuticals.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Guanidine Derivatives

Structural Features

The table below compares the molecular formulas, substituents, and key functional groups of N-Nitro-N''-(3-nitrophenyl)guanidine and related compounds:

Compound Name Molecular Formula Substituents Key Functional Groups
This compound C₇H₇N₅O₄ 3-nitrophenyl, nitro-guanidine Nitro, guanidine
1-(3-Nitrophenyl)guanidine nitrate C₇H₉N₅O₅ 3-nitrophenyl, nitrate counterion Nitro, guanidinium nitrate
MNNG (N-Methyl-N'-nitro-N-nitrosoguanidine) C₂H₅N₅O₃ Methyl, nitroso, nitro Nitroso, nitro, methyl
N-Ethyl-N'-nitroguanidine C₃H₈N₄O₂ Ethyl, nitro Nitro, ethyl
N''-Phenyl-N,N,N',N'-tetramethylguanidine C₁₁H₁₇N₃ Phenyl, tetramethyl Tetramethyl, phenyl

Key Observations :

  • Nitro Positioning: Unlike MNNG, which contains a nitroso (-NO) group and a methyl substituent, this compound features a nitro group directly on the guanidine core and a 3-nitrophenyl ring. This structural distinction may alter its reactivity, as nitro groups are stronger electron-withdrawing groups than nitroso or methyl groups .
  • Counterion Differences : The nitrate counterion in 1-(3-nitrophenyl)guanidine nitrate enhances its solubility in polar solvents compared to the neutral this compound .
DNA Alkylation vs. Antimicrobial Effects
  • MNNG: A potent alkylating agent, MNNG methylates DNA at the O⁶ position of guanine, leading to carcinogenic mutations. Its activity is thiol-dependent, with cellular glutathione enhancing methylation rates .
  • Guanidine derivatives with linear alkyl or aromatic nitro groups exhibit broad-spectrum antibacterial activity by disrupting bacterial membranes through electrostatic interactions with anionic lipids . For example, macrocyclic guanidines show MIC values of 0.5–1 mg/L against E. coli and S. aureus .
Ion Channel Modulation
  • DiMeGdn (Dimethylguanidine) : Inhibits voltage-gated potassium (Kv) channels by accelerating channel closure and stabilizing closed states. Similar mechanisms may apply to other guanidine derivatives, depending on substituent hydrophobicity and charge .

Physicochemical Properties

  • Basicity and Protonation : Guanidine groups are protonated at physiological pH, forming positively charged species that interact with biological membranes. The nitro groups in this compound reduce basicity compared to alkyl-substituted guanidines like N''-Phenyl-N,N,N',N'-tetramethylguanidine .
  • Solubility : Nitro groups decrease solubility in aqueous media, but the 3-nitrophenyl ring may enhance lipophilicity, favoring membrane penetration .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Nitro-N''-(3-nitrophenyl)guanidine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, substituted guanidines are often prepared by reacting nitroaryl amines with cyanamide derivatives under reflux in aprotic solvents like toluene. highlights that yields improve when using N-methylamine hydrochlorides over direct amine-cyanamide coupling (e.g., 35% vs. 16% yield) due to enhanced electrophilicity of intermediates. Optimization includes temperature control (130°C), inert atmospheres (N₂), and stoichiometric ratios favoring the nucleophile. Post-synthesis purification via recrystallization (e.g., acetonitrile) is critical for isolating high-purity crystals .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

  • Methodological Answer :

  • ¹H/¹³C NMR : Analyze chemical shifts for nitro groups (δ ~8.5 ppm for aromatic protons) and guanidine NH signals (δ ~6.5–7.5 ppm). demonstrates that splitting patterns in terphenyl derivatives confirm substitution positions .
  • Mass Spectrometry (MS) : High-resolution MS identifies molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns. For example, a metabolite study in used MS/MS to confirm guanidine-derived fragments (e.g., m/z 84.0550 and 175.0965) .
  • Melting Point Analysis : Sharp melting points (>300°C in ) indicate purity, while broad ranges suggest impurities or polymorphism .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its reactivity in alkylation or nitrosation reactions?

  • Methodological Answer : The nitro groups act as strong electron-withdrawing groups, polarizing the guanidine core and enhancing electrophilicity. In alkylation (e.g., methylation), thiols (e.g., glutathione) catalyze methyl group transfer via intermediate nitrosothiol formation, as shown in for MNNG (a related nitrosoguanidine). Kinetic studies should monitor pH-dependent thiol concentrations (e.g., 1–5 mM) to replicate cellular conditions. HPLC or LC-MS quantifies adducts like O⁶-methylguanine (7% of total methylation in DNA), distinguishing it from dimethyl sulfate adducts .

Q. What challenges arise in the crystallographic refinement of this compound derivatives, and how can SHELX software address these?

  • Methodological Answer : Challenges include disorder in nitro groups and hydrogen bonding networks. SHELXL ( ) refines anisotropic displacement parameters for heavy atoms while using restraints for disordered regions. For example, resolved non-planar CN₃ guanidine geometry (bond angles: 115–126°) and C–H···O interactions via iterative refinement cycles. Key steps:

  • Assign partial occupancy for overlapping electron density.
  • Apply riding models for H atoms (Uiso = 1.2–1.5×Ueq of parent atoms).
  • Validate using R-factors (<5%) and Flack parameters (e.g., 0.03 in ) .

Q. How can guanidine-functionalized polymers enhance detoxification studies for nerve agents, and what experimental parameters govern efficiency?

  • Methodological Answer : demonstrates that guanidine-functionalized polyoxazoline/nylon fibers hydrolyze organophosphates (e.g., diisopropyl fluorophosphate, DFP). Efficiency depends on:

  • Substrate Ratio : Higher [guanidine]/[DFP] ratios (e.g., 1:10 to 1:1) increase pseudo-first-order rate constants (k₂).
  • Fiber Porosity : BET surface area analysis optimizes substrate accessibility.
  • pH : Alkaline conditions (pH 8–10) favor nucleophilic attack by guanidine’s NH groups. Monitor hydrolysis via ³¹P NMR or fluoride ion-selective electrodes .

Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the mutagenic potential of nitrosoguanidines, and how can experimental design resolve these discrepancies?

  • Methodological Answer : Variations in cellular thiol content (e.g., glutathione levels) significantly alter alkylation efficiency, as shown in . Rodent cells with higher thiols exhibit 2–3× more DNA methylation than human cell lines. To reconcile contradictions:

  • Standardize cell culture conditions (thiol concentrations, growth phase).
  • Use isotopically labeled MNNG (¹³C-CH₃) to track adduct formation via LC-MS/MS.
  • Compare results to non-thiol-dependent alkylators (e.g., dimethyl sulfate) as controls .

Application-Oriented Questions

Q. What role does this compound play in microbial nitrogen metabolism, and how can isotopic tracing elucidate its pathways?

  • Methodological Answer : identifies guanidine as a nitrogen source in bacteria via hydrolytic enzymes (e.g., guanidine carboxylases). Methodological steps:

  • Use ¹⁵N-labeled guanidine to trace incorporation into biomass (e.g., amino acids).
  • Knockout studies (CRISPR-Cas9) to silence gdh genes and assess growth defects.
  • Structural analysis (X-ray crystallography) of active sites (e.g., Mn²⁺ cofactors) to map substrate binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.